The Biological Landscape of 1,5-Imino-D-glucitol: A Technical Guide to the Active Form of N-Boc-1,5-imino-D-glucitol
The Biological Landscape of 1,5-Imino-D-glucitol: A Technical Guide to the Active Form of N-Boc-1,5-imino-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1,5-imino-D-glucitol is a pivotal synthetic intermediate in the field of glycobiology and carbohydrate chemistry. Its significance lies in its role as a protected precursor to the biologically active compound, 1,5-dideoxy-1,5-imino-D-glucitol , more commonly known as Deoxynojirimycin (DNJ) . The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen renders the molecule stable for chemical manipulation and synthesis. However, for biological activity, this group is typically removed to liberate the secondary amine, which is crucial for mimicking the oxocarbenium ion transition state of glycosidic bond cleavage.
This technical guide focuses on the biological activity of the deprotected, active form, 1,5-dideoxy-1,5-imino-D-glucitol (DNJ). DNJ is a potent inhibitor of α-glucosidases, a class of enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. This inhibitory action forms the basis for its therapeutic applications, most notably in the management of type 2 diabetes. Furthermore, DNJ and its N-alkylated derivatives, such as Miglustat, have demonstrated therapeutic value in lysosomal storage disorders like Gaucher disease by inhibiting glucosylceramide synthase.
This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for assessing biological activity, and visualization of the key signaling pathways modulated by this important iminosugar.
Quantitative Data: Glycosidase Inhibition
The inhibitory potency of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC₅₀ values of DNJ and its N-substituted analogs against various glycosidases from different sources.
Table 1: α-Glucosidase Inhibitory Activity of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ)
| Enzyme Source | IC₅₀ Value (µM) | Reference |
| Yeast | 8.15 ± 0.12 | [1][2] |
| Rat Intestinal Maltase | 9.6 | [3] |
| Rat Intestinal Sucrase | 2.5 | [3] |
| Porcine Liver α-glucosidase I | 0.28 | [4] |
| Microsomal Glucosidases | 2 | [4] |
Table 2: Inhibitory Activity of N-Alkyl Derivatives of Deoxynojirimycin
| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |
| N-Nonyldeoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 | [5] |
| N-Nonyldeoxynojirimycin (NN-DNJ) | α-1,6-glucosidase | 8.4 | [5] |
| Miglitol (N-hydroxyethyl-DNJ) | α-Glucosidase | 41 | [6] |
| Miglustat (N-butyl-DNJ) | Glucosylceramide Synthase | Activity noted, specific IC₅₀ not provided in these results | [2] |
| DNJ-KDEL tetrapeptide | α-Glucosidase I & II | Micromolar range | [7] |
Experimental Protocols
A fundamental method for quantifying the biological activity of DNJ and its derivatives is the in vitro α-glucosidase inhibition assay. This colorimetric assay measures the amount of p-nitrophenol released from the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
In Vitro α-Glucosidase Inhibition Assay[1][2][8][9][10]
1. Principle: α-glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to α-D-glucose and p-nitrophenol. The product, p-nitrophenol, is a chromophore with a maximum absorbance at 405 nm upon deprotonation in an alkaline solution. The intensity of the yellow color is directly proportional to the enzymatic activity. In the presence of an inhibitor like DNJ, the rate of pNPG hydrolysis is reduced, leading to a decrease in absorbance.
2. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
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p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
1,5-dideoxy-1,5-imino-D-glucitol (DNJ) or other test compounds
-
Potassium Phosphate Buffer (0.1 M, pH 6.8)
-
Sodium Carbonate (Na₂CO₃) solution (0.1 M)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds if necessary
-
96-well microplate
-
Microplate reader
3. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic potassium phosphate solutions and adjust pH.
-
α-Glucosidase Solution (0.2 - 0.5 U/mL): Dissolve α-glucosidase powder in cold phosphate buffer. Prepare this solution fresh before use.
-
pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer. Prepare fresh.
-
Inhibitor Stock Solution: Dissolve DNJ or test compounds in buffer or DMSO to a high concentration (e.g., 1 mg/mL). Prepare serial dilutions in phosphate buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Sodium Carbonate Solution (0.1 M): Dissolve Na₂CO₃ in deionized water.
4. Assay Procedure (96-well plate format):
-
Add 50 µL of phosphate buffer (for control) or 50 µL of varying concentrations of the inhibitor solution into the appropriate wells.
-
Add 50 µL of the α-glucosidase solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50-60 µL of 0.1 M sodium carbonate solution to all wells. This denatures the enzyme and develops the color of p-nitrophenol.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
5. Data Analysis:
-
Correct for any background absorbance by subtracting the absorbance of a blank well (containing all reagents except the enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control (enzyme + buffer + pNPG).
-
A_sample is the absorbance of the sample (enzyme + inhibitor + pNPG).
-
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) and its derivatives extend beyond simple enzyme inhibition, modulating key cellular signaling pathways.
Insulin Signaling Pathway (PI3K/AKT)
DNJ has been shown to improve insulin sensitivity and alleviate hyperglycemia by activating the PI3K/AKT signaling pathway in skeletal muscle.[8][9][10] This pathway is crucial for glucose uptake and metabolism.
Caption: DNJ enhances insulin signaling via the PI3K/AKT pathway.
Oxidative Stress Response Pathway (AKT/NRF2/OGG1)
DNJ can mitigate oxidative DNA damage induced by high glucose levels. It achieves this by activating AKT, which in turn promotes the nuclear translocation of NRF2, a master regulator of antioxidant responses. This leads to the upregulation of DNA repair enzymes like OGG1.[10][11][12]
Caption: DNJ mitigates oxidative stress via the AKT/NRF2/OGG1 pathway.
Substrate Reduction Therapy in Gaucher Disease
N-butyl-deoxynojirimycin (Miglustat), a derivative of DNJ, is used as a substrate reduction therapy for Gaucher disease. It inhibits glucosylceramide synthase, the enzyme that produces the substrate that accumulates in this lysosomal storage disorder.[2]
Caption: Mechanism of Miglustat in reducing substrate in Gaucher disease.
References
- 1. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mulberry Leaf Extract and Deoxynojirimycin Modulates Glucose and Lipid Levels via the IRS1/PI3K/AKT Signaling Pathway in Cells | Semantic Scholar [semanticscholar.org]
- 10. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
